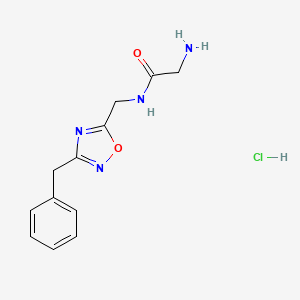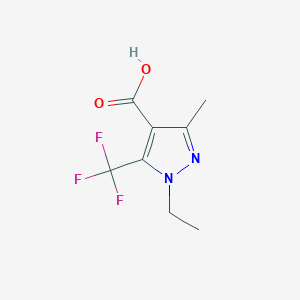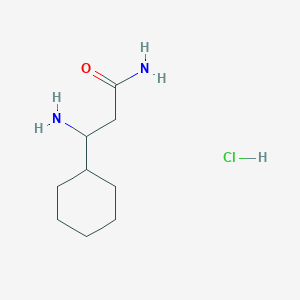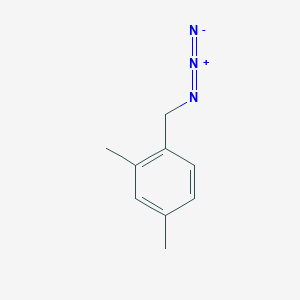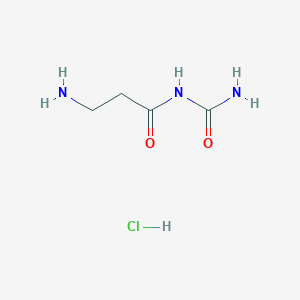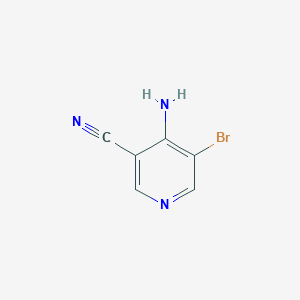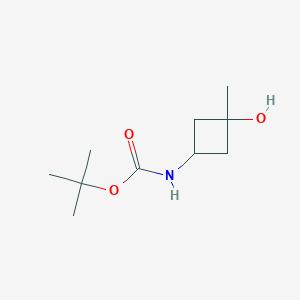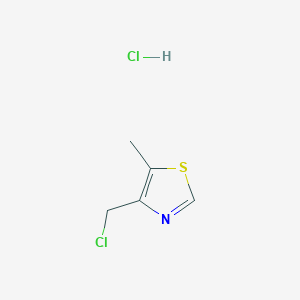
4-(Chloromethyl)-5-methylthiazole hydrochloride
説明
“4-(Chloromethyl)-5-methylthiazole hydrochloride” is a chemical compound that is used in various scientific research . It is a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular formula of “4-(Chloromethyl)-5-methylthiazole hydrochloride” is C4H4ClNS·HCl, and its molecular weight is 170.05 .Physical And Chemical Properties Analysis
“4-(Chloromethyl)-5-methylthiazole hydrochloride” is a solid at 20 degrees Celsius . It should be stored under inert gas and is hygroscopic .科学的研究の応用
Novel Synthesis and Impurity Analysis in Pharmaceuticals
Research has explored novel synthesis methods and the analysis of pharmaceutical impurities related to proton pump inhibitors, focusing on compounds like omeprazole. These studies highlight the significance of 4-(chloromethyl)-5-methylthiazole hydrochloride in developing anti-ulcer drugs by inhibiting gastric ATPase enzymes. The novel synthesis methods identified offer improved yields and simpler processes, underlining the compound's role in creating standard impurities for further pharmaceutical research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Corrosion Inhibition
4-(Chloromethyl)-5-methylthiazole hydrochloride has been indirectly related to corrosion inhibition studies through its structural analogs like tolyltriazole. While not directly studied, these findings suggest potential areas of research where derivatives of 4-(chloromethyl)-5-methylthiazole could be explored for inhibiting corrosion in metals, particularly copper and brass, in various corrosive environments (Walker, 1976).
Role in Amyloid Imaging for Alzheimer's Disease
Though not directly linked, research on compounds structurally similar to 4-(chloromethyl)-5-methylthiazole hydrochloride, like certain triazole derivatives, has shown promise in amyloid imaging within Alzheimer's disease. These studies involve the development of radioligands capable of measuring amyloid deposits in the brain, indicating the potential for related compounds in early detection and evaluation of treatments for neurodegenerative diseases (Nordberg, 2007).
Antimicrobial and Preservative Properties
The antimicrobial and preservative properties of isothiazolinones, including compounds with structural similarities to 4-(chloromethyl)-5-methylthiazole hydrochloride, have been extensively studied. These compounds, such as Kathon CG, are used in cosmetics and personal care products, indicating the potential utility of 4-(chloromethyl)-5-methylthiazole derivatives as effective preservatives against a range of microorganisms, while also highlighting the need for awareness regarding contact dermatitis (de Groot & Weyland, 1988).
Triazole Derivatives: Patent Review
A comprehensive review of patents for triazole derivatives, including those structurally related to 4-(chloromethyl)-5-methylthiazole hydrochloride, has revealed significant interest in their development for various biological activities. These activities range from antimicrobial to antitumoral properties, highlighting the compound's relevance in pharmaceutical innovations and the need for new, efficient synthesis methods that consider current environmental and sustainability challenges (Ferreira et al., 2013).
Safety And Hazards
特性
IUPAC Name |
4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c1-4-5(2-6)7-3-8-4;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYNLTMVBPAEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methylthiazole hydrochloride | |
CAS RN |
141305-55-7 | |
| Record name | 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)
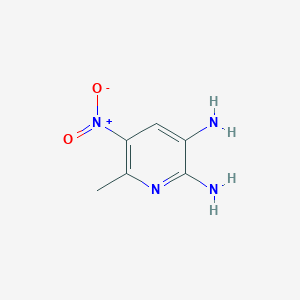
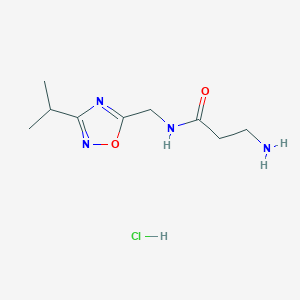
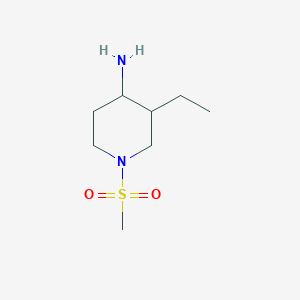
![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)
![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)
iodonium p-toluenesulfonate](/img/structure/B1377793.png)
